Cas no 1269291-11-3 (5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile)
5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-bromo-1-(2-chlorophenyl)pyrazole-4-carbonitrile
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- Inchi: InChI=1S/C10H5BrClN3/c11-10-7(5-13)6-14-15(10)9-4-2-1-3-8(9)12/h1-4,6H
- InChI Key: LCWCLFDKWRDUSC-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)Cl)N2C(=C(C#N)C=N2)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049002548-1g |
5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile |
1269291-11-3 | 95% | 1g |
400.00 USD | 2021-06-01 | |
| Chemenu | CM126914-1g |
5-bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile |
1269291-11-3 | 95% | 1g |
$374 | 2021-08-05 | |
| Chemenu | CM126914-1g |
5-bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile |
1269291-11-3 | 95% | 1g |
$485 | 2024-08-02 | |
| Ambeed | A577507-1g |
5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile |
1269291-11-3 | 95+% | 1g |
$437.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1631973-250mg |
5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile |
1269291-11-3 | 98% | 250mg |
¥2444.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1631973-1g |
5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile |
1269291-11-3 | 98% | 1g |
¥6098.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1631973-5g |
5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile |
1269291-11-3 | 98% | 5g |
¥19819.00 | 2024-08-09 |
5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile Suppliers
5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
Professional Introduction to Compound with CAS No. 1269291-11-3 and Product Name: 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
The compound in question, identified by the CAS number 1269291-11-3, is a specialized chemical entity belonging to the class of pyrazole derivatives. Pyrazole compounds have garnered significant attention in the field of pharmaceutical research due to their diverse biological activities and structural versatility. The specific structure of this compound, 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, incorporates both bromine and chlorine substituents on the aromatic ring, which are known to modulate its reactivity and potential applications in synthetic chemistry and drug development.
One of the most compelling aspects of this compound is its potential utility as a building block in the synthesis of more complex molecules. The presence of a nitrile group at the 4-position of the pyrazole ring introduces a site for further functionalization, enabling chemists to explore novel derivatives with tailored properties. This flexibility is particularly valuable in medicinal chemistry, where precise control over molecular structure is often required to achieve desired pharmacological effects.
Recent advancements in computational chemistry have facilitated a deeper understanding of the interactions between this compound and biological targets. Studies suggest that pyrazole derivatives can interact with enzymes and receptors in ways that may lead to therapeutic benefits. For instance, modifications at the 5-position, such as the incorporation of bromine, have been shown to enhance binding affinity in certain protein targets. This has spurred interest in exploring analogs of 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile as candidates for drug discovery programs.
The bromine and chlorine substituents on the aromatic ring are particularly noteworthy, as they introduce electrophilic centers that can participate in various organic reactions. These functional groups are often exploited in cross-coupling reactions, which are fundamental to modern synthetic methodologies. For example, palladium-catalyzed coupling reactions can be employed to introduce additional aryl or heteroaryl groups, expanding the structural diversity of potential derivatives. Such transformations have been instrumental in generating novel compounds with enhanced biological activity.
In parallel, computational modeling has played a pivotal role in predicting the pharmacokinetic properties of this compound. Molecular dynamics simulations and quantum mechanical calculations have been used to assess factors such as solubility, metabolic stability, and binding affinity. These insights are crucial for optimizing drug-like properties early in the discovery process, thereby reducing attrition rates associated with late-stage failures.
The nitrile group at the 4-position of the pyrazole ring also presents opportunities for further chemical manipulation. Hydrolysis or reduction of this group can yield carboxylic acid or amine derivatives, respectively, which may exhibit different biological profiles compared to the parent compound. Such transformations are often explored in medicinal chemistry campaigns aimed at identifying more potent or selective agents.
Moreover, recent studies have highlighted the role of pyrazole derivatives in addressing unmet medical needs. For example, compounds bearing similar structural motifs have shown promise in treating inflammatory diseases by modulating immune responses. The unique combination of substituents in 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile may confer similar therapeutic benefits while offering new mechanisms of action.
From a synthetic chemistry perspective, this compound serves as an excellent scaffold for exploring new reaction pathways and methodologies. The presence of multiple reactive sites allows for sequential functionalization, enabling chemists to construct complex molecules with precision. Such efforts are essential for advancing drug discovery pipelines and developing next-generation therapeutics.
The integration of experimental data with computational predictions has further enhanced our understanding of this compound's potential applications. High-throughput screening (HTS) campaigns combined with machine learning algorithms have been used to identify hit compounds from large libraries. 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile represents a prime candidate for such screens due to its well-defined structure and predicted bioactivity.
In conclusion, 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 1269291-11-3) is a versatile chemical entity with significant potential in pharmaceutical research. Its unique structural features—particularly the combination of bromine and chlorine substituents—make it an attractive scaffold for drug discovery efforts aimed at developing novel therapeutics targeting various diseases. The ongoing exploration of its synthetic applications and biological activities underscores its importance as a valuable tool in modern medicinal chemistry.
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